2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
Description
The compound "2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide" is an acetamide derivative featuring a pyridazine core substituted with a pyrrolidin-1-yl group and a 4-tert-butylphenoxy moiety. Thus, the following analysis will focus on structural and functional comparisons with analogous compounds from the evidence.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-26(2,3)20-8-12-22(13-9-20)32-18-25(31)27-21-10-6-19(7-11-21)23-14-15-24(29-28-23)30-16-4-5-17-30/h6-15H,4-5,16-18H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFGLTUDDRIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with an appropriate halogenated compound under basic conditions to form the tert-butylphenoxy intermediate.
Synthesis of the pyridazinylphenyl intermediate: This involves the formation of the pyridazinyl ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling of intermediates: The tert-butylphenoxy intermediate is then coupled with the pyridazinylphenyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can occur at the pyridazinyl ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Hydroperoxides or alcohols.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinyl and pyrrolidinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)
- Structure : Contains an indole ring substituted with 4-chlorobenzoyl and methoxy groups, a pyridin-2-ylmethyl group, and a tert-butylphenyl moiety.
- Synthesis : Two methods:
- Method 1 : Reaction of 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid with 2-(4-(tert-butyl)phenyl)acetic acid using triethylamine, followed by Pd/C hydrogenation and column chromatography (70% purity).
- Method 2 : Acylation of 2-(tert-butyl)-N-(phenyl(pyridin-2-yl)methyl)aniline with 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl chloride in dry acetonitrile (88% purity).
- Key Differences vs. Target Compound: Core Heterocycle: Indole in 6y vs. pyridazine in the target compound. Substituents: 6y lacks the pyrrolidin-1-yl group but includes a pyridin-2-ylmethyl group. Bioactivity: No explicit data for 6y, but indole derivatives are often associated with anti-inflammatory or anticancer activity.
N-[6-(4-{5-[2-(pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide
- Structure : Contains a pyridazine core linked to a thiadiazole ring and a trifluoromethoxyphenyl group.
- Key Differences vs. Target Compound: Heterocycles: Thiadiazole in the INN compound vs. pyrrolidin-1-yl-pyridazine in the target. Substituents: Trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the tert-butylphenoxy group.
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(4-tert-butylphenoxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide, identified by its CAS number 1049234-34-5, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C26H30N4O2, with a molecular weight of 430.5 g/mol. The structure features a tert-butylphenoxy group linked to a pyridazine moiety through a pyrrolidine ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O2 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1049234-34-5 |
Anticonvulsant Activity
Research indicates that derivatives of compounds with similar structures exhibit anticonvulsant properties. For instance, studies involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed significant activity against maximal electroshock (MES) seizures in animal models . The presence of the pyrrolidine moiety is essential for enhancing the binding affinity to neuronal voltage-sensitive sodium channels, which are crucial in the modulation of seizure activity.
Dual Target Ligands
Another aspect of biological activity is the potential for dual-target ligands in neurodegenerative diseases such as Parkinson's disease. Compounds based on the 4-tert-butylphenoxy scaffold have demonstrated promising results as inhibitors of monoamine oxidase B (MAO B) and antagonists of histamine H3 receptors. These interactions are vital for dopamine regulation, suggesting that this compound may also have therapeutic implications in treating Parkinson's disease .
Case Studies and Research Findings
- Anticonvulsant Screening : In a study evaluating various derivatives, compounds were tested in MES and subcutaneous pentylenetetrazole models. The results indicated that certain analogs exhibited significant protection against seizures at specific dosages (e.g., 100 mg/kg), highlighting the importance of structural modifications in enhancing biological efficacy .
- Neuroprotective Effects : While some derivatives have shown promise in vitro, such as protecting neuroblastoma cells from oxidative stress, others did not demonstrate neuroprotective effects under specific conditions (e.g., hydrogen peroxide treatment). This suggests that while structural components are critical, the overall biological context influences efficacy .
- Safety and Toxicity Studies : Initial toxicity assessments using the rotarod test indicated that some compounds had acceptable safety profiles, which is crucial for further development as therapeutic agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally related compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-(4-tert-butylphenoxy)-N-{1-methyl-2-piperidin-1-yl}acetamide | Anticonvulsant | Strong sodium channel binding |
| 2-(4-tert-butylphenoxy)-N-{1-methyl-2-benzimidazol-5-yl}acetamide | MAO B inhibition | Potential dual-target ligand |
| 2-(4-tert-butylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]}acetamide | Moderate anticonvulsant activity | Structural variations impact activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
